![molecular formula C16H22F2N4O3S B7497724 (2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7497724.png)
(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone
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Overview
Description
(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone, also known as DSP-1181, is a novel drug candidate that has gained attention in the field of medicinal chemistry. It is a small molecule that has been designed to target the central nervous system and has potential therapeutic applications in the treatment of various neurological disorders.
Mechanism of Action
The exact mechanism of action of (2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone is not fully understood. However, it is believed to work by modulating the activity of the sigma-1 receptor. This receptor is involved in the regulation of various ion channels and receptors in the central nervous system, and its modulation can lead to changes in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
Studies have shown that (2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone has several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that are involved in mood regulation. It has also been shown to have analgesic effects, which suggests that it could be used in the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
One advantage of (2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone is that it has a high affinity for the sigma-1 receptor, which makes it a promising drug candidate for the treatment of neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.
Future Directions
There are several future directions for the research of (2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone. One direction is to investigate its potential therapeutic applications in the treatment of depression, anxiety, and chronic pain. Another direction is to further elucidate its mechanism of action and investigate its potential side effects. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of (2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone to optimize its dosing and administration.
Synthesis Methods
The synthesis of (2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone involves a multi-step process that requires the use of various reagents and catalysts. The initial step involves the reaction of 2,5-difluorophenylboronic acid with 4-(4-methylpiperazin-1-yl)sulfonylphenylboronic acid in the presence of a palladium catalyst to form an intermediate compound. This intermediate is then reacted with 1-chloro-4-(4-methylpiperazin-1-yl)sulfonylbenzene to form the final product, (2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone.
Scientific Research Applications
(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone has been the subject of several scientific studies that have investigated its potential therapeutic applications. One study has shown that (2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone has a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. This suggests that (2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone could be used in the treatment of neurological disorders such as depression, anxiety, and chronic pain.
properties
IUPAC Name |
(2,5-difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N4O3S/c1-19-4-8-21(9-5-19)26(24,25)22-10-6-20(7-11-22)16(23)14-12-13(17)2-3-15(14)18/h2-3,12H,4-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYIMTJVBXIJEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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